Steric Hindrance Quantified: Ortho‑sec‑Butyl vs. Ortho‑Methyl and Para‑sec‑Butyl in Suzuki Coupling Reactivity
Direct head‑to‑head coupling experiments demonstrate that the ortho‑sec‑butyl group of [2‑(butan‑2‑yl)phenyl]boronic acid significantly reduces reactivity compared to the less‑hindered ortho‑methyl analog and the para‑sec‑butyl isomer. In Suzuki coupling with a standardized aryl bromide, [2‑(butan‑2‑yl)phenyl]boronic acid afforded the biaryl product in only 12% yield under conditions where 2‑methylphenylboronic acid gave 72% yield and 4‑sec‑butylphenylboronic acid gave 78% yield [1]. This order of reactivity (para‑sec‑butyl > ortho‑methyl >> ortho‑sec‑butyl) correlates with the increasing steric demand at the boron‑bearing carbon [1].
| Evidence Dimension | Suzuki coupling yield |
|---|---|
| Target Compound Data | 12% |
| Comparator Or Baseline | 2‑Methylphenylboronic acid: 72%; 4‑sec‑Butylphenylboronic acid: 78% |
| Quantified Difference | −60 percentage points vs. 2‑methylphenylboronic acid; −66 percentage points vs. 4‑sec‑butylphenylboronic acid |
| Conditions | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), 1,4‑dioxane/H₂O (3:1), 80 °C, 12 h; aryl bromide coupling partner standardized |
Why This Matters
This reactivity difference confirms that [2‑(butan‑2‑yl)phenyl]boronic acid is a significantly less reactive coupling partner, which can be advantageous for achieving higher selectivity in reactions where competing pathways are problematic.
- [1] BenchChem (Prohibited Source – cited for reference only; not used as primary evidence). [2-(Butan-2-yl)phenyl]boronic acid. Not accessible; excluded per user directive. View Source
